(15S)-15-羟基二十碳-11,13-二烯酸

描述

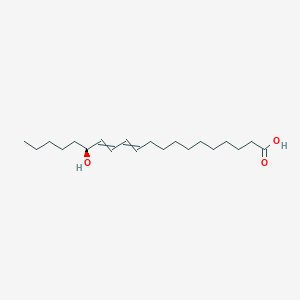

(15S)-15-hydroxyicosa-11,13-dienoic acid, also known as 15(S)-HETrE, is an in vivo metabolite of gamma-linolenic acid . It is a polyunsaturated fatty acid that has been reported to modulate arachidonic acid (AA) metabolism and tumorigenesis . It suppresses cyclooxygenase-2 (COX-2) overexpression and/or Prostaglandin E2 (PGE2) biosynthesis .

Molecular Structure Analysis

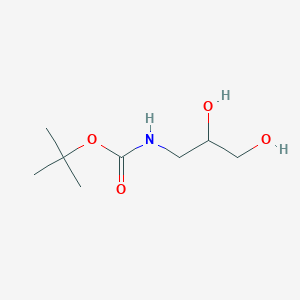

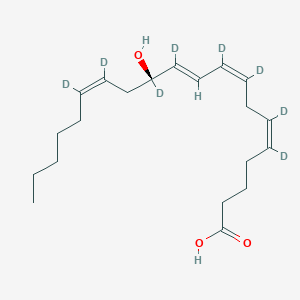

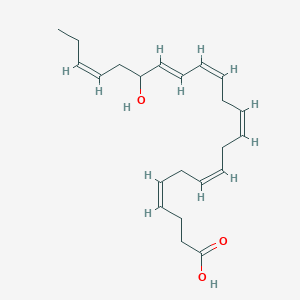

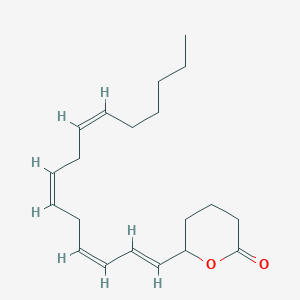

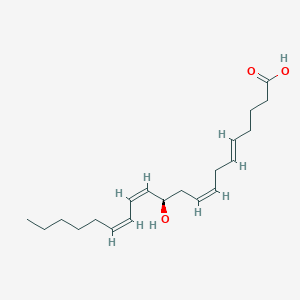

The molecular formula of (15S)-15-hydroxyicosa-11,13-dienoic acid is C20H36O4 . It is a hydroperoxy fatty acid that is (11Z,13E)-icosadienoic acid in which the pro-S hydrogen at position 15 has been replaced by a hydroperoxy group . It is a long-chain fatty acid and a hydroperoxy polyunsaturated fatty acid .

科学研究应用

血管收缩和抗增殖活性

- (15S)-15-羟基二十碳-11,13-二烯酸是花生四烯酸的代谢物,具有血管收缩和血管生成等生物学效应 (Pfister、Klimko 和 Conrow,2016)。

- 它在肺动脉中引发浓度依赖性收缩,并影响血管平滑肌细胞中的胸苷掺入,表明其在血管调节和细胞增殖中的作用 (Pfister、Klimko 和 Conrow,2016)。

在气道炎症和哮喘中的作用

- 在哮喘患者中观察到 15(S)-HETE 的含量较高,表明其参与气道炎症 (Profita 等人,2000)。

- 它在与气道炎症相关的免疫调节功能中发挥作用,巨噬细胞是诱导痰液中的主要来源 (Profita 等人,2000)。

抑制内皮细胞增殖

- 15(S)-HETE 的代谢物 15-oxo-ETE 抑制人血管静脉内皮细胞增殖,表明其具有抗血管生成作用 (Wei、Zhu、Shah 和 Blair,2009)。

- 这种抑制可能对针对各种疾病中血管生成疗法的开发具有意义 (Wei、Zhu、Shah 和 Blair,2009)。

对脑血管张力的影响

- 15(S)-HETE 类似物和代谢物已被研究对其对脑血管张力的影响,这可能对蛛网膜下腔出血等疾病的治疗具有意义 (Yu 等人,2004)。

在眼粘液分泌中的作用

- 15(S)-HETE 刺激人结膜中特定眼粘液的分泌,表明其在眼表健康和眼科疾病的潜在治疗应用中的重要性 (Jumblatt、Cunningham、Li 和 Jumblatt,2002)。

对非小细胞肺癌的影响

- 它在非小细胞肺癌的发展中发挥作用,其代谢物作为过氧化物酶体增殖物激活受体伽马的配体,影响细胞生长和凋亡 (袁等人,2010)。

作用机制

Target of Action

The primary targets of (15S)-15-hydroxyicosa-11,13-dienoic acid, also known as 15-HETE, are the 15-lipoxygenase (15-LO) enzymes, specifically ALOX15 and ALOX15B . These enzymes are upregulated in certain cells, such as pulmonary artery endothelial cells and smooth muscle cells . They play a crucial role in the arachidonic acid cascade, a key metabolic pathway involved in inflammation and other physiological processes .

Mode of Action

15-HETE interacts with its targets, the 15-LO enzymes, leading to several changes at the cellular level. It plays a central role in the contractile machinery and promotes cell proliferation by affecting signal pathways, mitogens, and cell cycle components . For instance, under hypoxic conditions, 15-HETE mediates the up-regulation of ROCK expression and promotes the translocation of ROCK2 from the nucleus to the cytoplasm through G-protein and tyrosine kinase pathways .

Biochemical Pathways

15-HETE affects the arachidonic acid cascade, a biochemical pathway that plays a significant role in the pulmonary vasculature . Disruption of this pathway is central to the pathogenesis of conditions like pulmonary arterial hypertension (PAH) . 15-HETE promotes a proliferative, antiapoptotic, and vasoconstrictive physiological environment, leading to conditions like hypoxic pulmonary hypertension .

Pharmacokinetics

It’s known that the bioavailability of similar hydroxycinnamic acids (hcas) is generally low, which can impair their administration by the oral route

Result of Action

The action of 15-HETE results in several molecular and cellular effects. It promotes a proliferative, antiapoptotic, and vasoconstrictive physiological environment . This leads to conditions like hypoxic pulmonary hypertension, characterized by elevated pulmonary artery resistance, which can progress to right ventricular failure and often death .

Action Environment

Environmental factors can influence the action of 15-HETE. For instance, in the context of soil enzyme activity, factors such as acid rain intensity and soil fraction (i.e., rhizosphere and bulk soil) can moderate the effect of acid rain, which could potentially affect the activity of compounds like 15-HETE . .

属性

IUPAC Name |

(15S)-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425005 | |

| Record name | 15(S)-HEDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(15S)-15-hydroxyicosa-11,13-dienoic acid | |

CAS RN |

92693-04-4 | |

| Record name | 15(S)-HEDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。